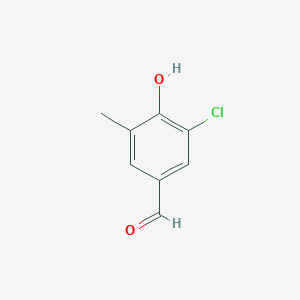

3-Chloro-4-hydroxy-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWGXFOKGNJAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627373 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107356-10-5 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Hydroxy 5 Methylbenzaldehyde

Direct Synthesis Approaches

Direct synthesis focuses on building the target molecule from readily available precursors through well-established chemical reactions. These methods include the selective halogenation of benzaldehydes, oxidation of phenolic derivatives, and formylation of substituted phenols.

Selective Halogenation of Precursor Benzaldehydes (e.g., methyl-substituted 4-hydroxybenzaldehydes)

One logical pathway to 3-Chloro-4-hydroxy-5-methylbenzaldehyde is the direct chlorination of a precursor such as 4-hydroxy-3-methylbenzaldehyde (B106927). This reaction is an electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.

The hydroxyl (-OH) group is a powerful activating group and is ortho-, para- directing. The methyl (-CH3) group is also an activating, ortho-, para- director, albeit weaker than the hydroxyl group. In 4-hydroxy-3-methylbenzaldehyde, the position para to the hydroxyl group is occupied by the aldehyde. The two ortho positions are at C2 and C6. The position ortho to the methyl group (and meta to the hydroxyl) is C2, while the position para to the methyl group is C6.

For an incoming electrophile like chlorine, the most electronically enriched and sterically accessible position is C5, which is ortho to the strongly activating hydroxyl group and meta to the methyl group. Therefore, treatment of 4-hydroxy-3-methylbenzaldehyde with a suitable chlorinating agent (e.g., sulfuryl chloride, SO2Cl2, or N-Chlorosuccinimide, NCS) under controlled conditions is expected to yield the desired this compound through selective halogenation at the C5 position. Careful optimization of reaction conditions, such as temperature and solvent, is crucial to maximize the yield of the desired product and minimize the formation of other chlorinated isomers.

Oxidation of Chlorinated Cresol (B1669610) and Related Phenolic Derivatives

An alternative route involves the selective oxidation of the methyl group of a chlorinated cresol derivative. The key precursor for this method would be 2-chloro-4-methylphenol (B1207291). In this molecule, the methyl group is located at the para-position relative to the hydroxyl group, making it susceptible to selective oxidation to a formyl group.

This transformation can be achieved using various oxidizing agents. A notable method involves catalytic oxidation using a cobalt compound in the presence of a base and oxygen. google.com This process is highly selective for the oxidation of a methyl group at the para-position of a hydroxyl group on a phenolic ring. google.com The cobalt catalyst, which can be a simple salt like cobalt(II) chloride, facilitates the reaction with molecular oxygen or air, making it an efficient process. google.com The reaction is typically carried out in a solvent such as methanol (B129727) with a base like sodium hydroxide. google.com This method is advantageous as it can selectively produce a variety of 4-hydroxybenzaldehyde (B117250) derivatives. google.com

| Precursor (p-Cresol Derivative) | Catalyst | Oxidant | Conditions | Product | Selectivity |

|---|---|---|---|---|---|

| p-Cresol (B1678582) | Cobalt(II) chloride | Oxygen (1 bar) | NaOH, Methanol, 60°C, 6h | 4-Hydroxybenzaldehyde | 80% |

| Mixed m- and p-cresol | Cobalt(II) chloride | Oxygen (1 bar) | NaOH, Methanol, 65°C, 5h | 4-Hydroxybenzaldehyde | 72% |

| 2-Chloro-4-methylphenol (anticipated) | Cobalt compound | Oxygen/Air | Base, Solvent | This compound | High (inferred) |

This table presents data on the cobalt-catalyzed oxidation of p-cresol derivatives, with the entry for 2-chloro-4-methylphenol being an anticipated result based on the scope of the described process. google.com

Formylation Reactions for Benzaldehyde (B42025) Ring Formation (e.g., Vilsmeier-Haack reaction on phenols)

Formylation reactions provide a powerful tool for introducing an aldehyde group directly onto an aromatic ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including phenols. jk-sci.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). jk-sci.comwikipedia.org

To synthesize this compound, a suitable precursor would be 2-chloro-6-methylphenol. nih.govthermofisher.com In this substrate, the hydroxyl group activates the ring for electrophilic substitution, directing the formylation primarily to the para position (C4), which is vacant and sterically accessible. The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the phenol (B47542), followed by hydrolysis of the resulting iminium salt intermediate during workup to yield the final aldehyde. organic-chemistry.org Studies on similar substrates, such as o-chlorophenol, have demonstrated that formylation occurs selectively at the para position to the hydroxyl group, yielding 4-hydroxy-3-chlorobenzaldehyde with high efficiency. ajrconline.org

| Substrate | Vilsmeier Reagent | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| o-Chlorophenol | SOCl2+DMF | Solution phase, 60°C | 6 hours | 74 |

| p-Cresol | SOCl2+DMF | Solution phase, 60°C | 6 hours | 78 |

| o-Chlorophenol | SOCl2+DMF | Microwave, 800W | 30 seconds | 96 |

| p-Cresol | SOCl2+DMF | Microwave, 800W | 30 seconds | 80 |

This table illustrates the yields and reaction times for the Vilsmeier-Haack formylation of related phenols under different conditions, adapted from Redamala et al. ajrconline.org

Advanced Synthetic Strategies and Functionalization

Beyond direct synthesis, advanced strategies can be employed which involve the functionalization of the target molecule itself or the application of modern synthetic principles to improve efficiency and environmental compatibility.

Phenolic Alkylation and Subsequent Condensation Pathways

Once this compound is synthesized, its phenolic hydroxyl group can be further modified through reactions like alkylation. This functionalization serves two primary purposes: it can act as a protecting group to prevent the hydroxyl from interfering with subsequent reactions involving the aldehyde, or it can be used to build more complex molecular architectures.

A common alkylation strategy is the Williamson ether synthesis. For instance, reacting the parent compound with an alkyl halide, such as allyl bromide, in the presence of a base like potassium carbonate, converts the phenolic hydroxyl into an ether. guidechem.com This specific reaction, demonstrated on the closely related 3-Chloro-4-hydroxybenzaldehyde, proceeds efficiently to yield the corresponding 4-(allyloxy) ether. guidechem.com This allyl group can serve as a robust protecting group that is stable under many reaction conditions but can be removed later. Furthermore, the newly formed ether can be a substrate for condensation pathways, such as the Claisen rearrangement, to introduce new carbon-carbon bonds onto the aromatic ring.

| Substrate | Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Chloro-4-hydroxybenzaldehyde | Allyl bromide | Potassium carbonate | Acetone | 4-(Allyloxy)-3-chlorobenzaldehyde | 68 |

Data for the phenolic alkylation of a structurally similar benzaldehyde, as described by Guidechem. guidechem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and safe. These principles can be applied to the synthesis of this compound.

For instance, the Vilsmeier-Haack formylation, traditionally performed in organic solvents, can be adapted to greener conditions. Research has shown that this reaction can be carried out effectively under solvent-free conditions, for example, by grinding the reactants (the phenol and the Vilsmeier reagent) in a mortar and pestle at room temperature. ajrconline.org An even more rapid method involves the use of microwave irradiation, which can dramatically reduce reaction times from hours to mere seconds and often improves yields. ajrconline.org These solvent-less approaches reduce waste and the use of hazardous materials.

Another green strategy is the use of novel catalytic systems. The cobalt-catalyzed oxidation of chlorinated cresols uses air or oxygen as the primary oxidant, with water being the main byproduct, which is a significant improvement over methods that use stoichiometric, and often toxic, heavy-metal oxidants. google.com Furthermore, the development of syntheses in aqueous media using biocompatible catalysts, such as chitosan (B1678972) for reactions involving hydroxybenzaldehydes, represents a frontier in green synthetic chemistry. ekb.eg

Reaction Chemistry and Derivatization of this compound

The chemical reactivity of this compound is dictated by the interplay of its three distinct functional groups: the aldehyde, the phenolic hydroxyl, and the chloro substituent on the aromatic ring. This unique arrangement allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The electron-donating hydroxyl group and the moderately deactivating chloro and methyl groups influence the reactivity of the benzene (B151609) ring, while the aldehyde and hydroxyl moieties serve as primary sites for derivatization.

Oxidative Transformations to Carboxylic Acid Analogues

The aldehyde functional group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, and various oxidizing agents can be employed to achieve this conversion. Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent ([Ag(NH3)2]+). The choice of oxidant may depend on the desired reaction conditions and the presence of other sensitive functional groups. For a substrate like this compound, milder oxidation conditions are generally preferred to avoid unwanted side reactions involving the phenolic hydroxyl group and the aromatic ring. The resulting 3-chloro-4-hydroxy-5-methylbenzoic acid is a valuable intermediate in the synthesis of more complex molecules. researchgate.netsynquestlabs.com

Table 1: Oxidative Transformation of this compound

| Reactant | Product | Typical Oxidizing Agents |

| This compound | 3-Chloro-4-hydroxy-5-methylbenzoic acid | Potassium permanganate, Chromic acid, Tollens' reagent |

Reductive Conversions to Benzyl (B1604629) Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-chloro-4-hydroxy-5-methylphenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, and its compatibility with a range of functional groups. masterorganicchemistry.comyoutube.com The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol (B145695), and proceeds with high yield. orientjchem.orgnih.govresearchgate.net Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but NaBH4 is often preferred for its milder nature and greater safety. masterorganicchemistry.com This reductive conversion is a key step in the synthesis of various compounds where a benzyl alcohol moiety is required.

Table 2: Reductive Conversion of this compound

| Reactant | Product | Typical Reducing Agents |

| This compound | (3-Chloro-4-hydroxy-5-methylphenyl)methanol | Sodium borohydride (NaBH4) |

Nucleophilic Substitution Reactions Involving the Halogen Atom

Nucleophilic aromatic substitution (SNAr) of the chlorine atom on the benzene ring of this compound is generally challenging. youtube.comyoutube.comnih.govlibretexts.org The reactivity of aryl halides in SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. youtube.comyoutube.comnih.gov For the reaction to proceed readily, the ring must be activated by the presence of strong electron-withdrawing groups, typically in the ortho and para positions to the leaving group. youtube.comnih.govlibretexts.org In this compound, the hydroxyl group is electron-donating, and the methyl group is weakly electron-donating, which deactivates the ring towards nucleophilic attack. The aldehyde group is electron-withdrawing but is not positioned to effectively stabilize the negative charge of the Meisenheimer complex intermediate that would form during an SNAr reaction. libretexts.org Therefore, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is not a facile process. More forcing conditions or the use of transition metal catalysis would likely be required to achieve such a transformation.

Etherification and Esterification of the Hydroxyl Group (e.g., propargylation, methylation)

The phenolic hydroxyl group of this compound is a versatile site for derivatization through etherification and esterification reactions.

Etherification: This involves the reaction of the phenoxide, formed by treating the starting material with a base such as potassium carbonate or sodium hydroxide, with an alkyl halide. For example, methylation can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Propargylation, the introduction of a propargyl group, can be accomplished using propargyl bromide. These reactions lead to the formation of the corresponding ethers, such as 3-chloro-4-methoxy-5-methylbenzaldehyde (B7968402) or 3-chloro-4-(prop-2-yn-1-yloxy)-5-methylbenzaldehyde.

Esterification: The hydroxyl group can also be converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield 2-chloro-4-formyl-6-methylphenyl acetate. These reactions are valuable for protecting the hydroxyl group or for modifying the electronic and steric properties of the molecule.

Table 3: Etherification and Esterification Reactions

| Reaction Type | Reagent Example | Product Type |

| Methylation | Dimethyl sulfate | 3-Chloro-4-methoxy-5-methylbenzaldehyde |

| Propargylation | Propargyl bromide | 3-Chloro-4-(prop-2-yn-1-yloxy)-5-methylbenzaldehyde |

| Acetylation | Acetyl chloride | 2-Chloro-4-formyl-6-methylphenyl acetate |

Condensation Reactions with Amines to Form Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. jetir.orgsciensage.infolearncbse.in This reaction typically proceeds by refluxing the aldehyde and the amine in an alcoholic solvent, often with a catalytic amount of acid. internationaljournalcorner.comnih.gov The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen bonds and for synthesizing a wide array of derivatives with diverse applications. jetir.orgresearchgate.netderpharmachemica.comsemanticscholar.org The resulting Schiff bases are often crystalline solids and can be characterized by spectroscopic methods such as IR and NMR spectroscopy. sciensage.infonih.govderpharmachemica.com The hydroxyl group in the ortho position to the newly formed imine bond can participate in intramolecular hydrogen bonding, which can influence the structure and properties of the Schiff base. A variety of primary amines, including aromatic and aliphatic amines, can be used in this reaction, leading to a large library of potential Schiff base derivatives. internationaljournalcorner.cominternationaljournalcorner.com

Table 4: Synthesis of Schiff Bases from this compound

| Amine Reactant (Example) | Schiff Base Product | General Reaction Conditions |

| Aniline (B41778) | 2-Chloro-4-((phenylimino)methyl)-6-methylphenol | Reflux in ethanol with catalytic acid |

| 4-Chloroaniline | 2-Chloro-4-(((4-chlorophenyl)imino)methyl)-6-methylphenol | Reflux in ethanol with catalytic acid |

| 4-Methoxyaniline | 2-Chloro-4-(((4-methoxyphenyl)imino)methyl)-6-methylphenol | Reflux in ethanol with catalytic acid |

Computational and Theoretical Investigations of 3 Chloro 4 Hydroxy 5 Methylbenzaldehyde and Its Derivatives

Theoretical Spectroscopic Analysis

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. Through methods like Density Functional Theory (DFT), it is possible to simulate various types of spectra, offering a deeper understanding of the relationship between molecular structure and spectroscopic behavior.

Theoretical vibrational analysis is crucial for assigning the intricate bands observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. Computational studies on 3-Chloro-4-hydroxybenzaldehyde have been performed using DFT methods, such as B3LYP with a 6-31G* basis set, to calculate harmonic vibrational frequencies. researchgate.net

These calculations help in the detailed assignment of vibrational modes to specific molecular motions. For instance, the orientation of the carbonyl (C=O) group of the aldehyde relative to the hydroxyl (-OH) group and the chlorine atom leads to different conformers, with the cis form being identified as the most stable. researchgate.net

Key vibrational modes and their theoretical assignments for 3-Chloro-4-hydroxybenzaldehyde include:

O-H Stretch: A broad infrared band observed around 3180 cm⁻¹ is indicative of intermolecular hydrogen bonding (O-H···O). researchgate.net

Aldehydic C-H Stretch: This vibration is predicted at 2798 cm⁻¹ and observed experimentally at 2751 cm⁻¹. researchgate.net

C=O Stretch: The carbonyl stretching vibration is a prominent feature. Theoretically predicted at 1727 cm⁻¹, it is observed in the experimental IR spectrum at 1670 cm⁻¹. researchgate.net This significant downshift is another strong indicator of hydrogen bonding, which weakens the C=O double bond. researchgate.net

The agreement between the theoretically predicted spectra and experimental data is generally good, allowing for a complete and reliable assignment of the observed spectral bands. researchgate.net Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual molecular motions to each vibrational mode. researchgate.net

Table 1: Selected Theoretical and Experimental Vibrational Frequencies for 3-Chloro-4-hydroxybenzaldehyde

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental FT-IR Frequency (cm⁻¹) | Assignment Description |

| O-H Stretch | - | ~3180 | Intermolecular Hydrogen Bonding (O-H···O) |

| Aldehydic C-H Stretch | 2798 | 2751 | Stretching of the aldehyde C-H bond |

| C=O Stretch | 1727 | 1670 | Stretching of the carbonyl group, downshifted by H-bonding |

Theoretical calculations are also employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming molecular structures and assigning signals in experimental spectra. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Substituents on the benzene (B151609) ring, such as chlorine, hydroxyl, methyl, and aldehyde groups, exert significant electronic effects (inductive and resonance) that alter the electron density around nearby protons and carbon atoms, thus influencing their chemical shifts.

For a molecule like 3-Chloro-4-hydroxy-5-methylbenzaldehyde, one would expect distinct signals for:

Aldehydic Proton (-CHO): Typically found far downfield (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group.

Hydroxyl Proton (-OH): The chemical shift is variable and depends on concentration, solvent, and temperature. It would likely appear between 5 and 8 ppm.

Aromatic Protons: The two protons on the benzene ring would have distinct chemical shifts influenced by the electronic effects of the four different substituents.

Methyl Protons (-CH₃): These protons would appear upfield, typically in the range of 2.0-2.5 ppm.

Aromatic and Carbonyl Carbons: In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded (typically >190 ppm). The substituted aromatic carbons would appear over a range from approximately 110 to 160 ppm.

While specific computational predictions for this compound are not available, general methods for ¹³C and ¹H NMR chemical shift prediction utilize linear additive models, database approaches, and quantum mechanical calculations to estimate these values with increasing accuracy. chemicalbook.com

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the electronic absorption (UV-Vis) spectra of molecules. researchgate.net These simulations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.

For aromatic aldehydes like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. The presence of substituents like -OH, -Cl, and -CH₃ modifies the energies of these orbitals, causing shifts in the absorption maxima (λ_max).

n → π Transitions:* This type of transition involves promoting a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π → π* transitions.

Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into these electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor determining the electronic properties and the position of the main absorption bands in the UV-Vis spectrum. researchgate.net

Biological Activities and Mechanistic Studies of 3 Chloro 4 Hydroxy 5 Methylbenzaldehyde and Its Analogues in Vitro Focus

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure, particularly the presence of hydroxyl groups on the aromatic ring. researchgate.net For 3-Chloro-4-hydroxy-5-methylbenzaldehyde, the 4-hydroxy group is the primary determinant of its potential antioxidant and radical scavenging activity. Phenolic compounds typically exert their antioxidant effects through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is crucial for its antioxidant efficacy. scienceopen.com

Single Electron Transfer (SET): This process involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation. nih.govfrontiersin.org

The efficiency of these mechanisms is governed by the substituents on the aromatic ring. The electron-donating methyl group at the 5-position in this compound would likely enhance its antioxidant potential by increasing the electron density of the aromatic ring and stabilizing the phenoxyl radical formed after hydrogen donation. Conversely, the electron-withdrawing properties of the chlorine atom at the 3-position and the aldehyde group at the 1-position may have a counteracting effect.

Studies on various natural hydroxybenzaldehydes have demonstrated that substitution patterns significantly influence antioxidant activity. For instance, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) exhibits high antioxidant activity across various in vitro assays, such as the crocin (B39872) bleaching assay (CBA) and DPPH radical scavenging tests. researchgate.net Syringaldehyde, with two methoxy (B1213986) groups ortho to the hydroxyl group, also shows considerable activity. researchgate.net This suggests that the specific arrangement and nature of substituents surrounding the hydroxyl group are key to the radical scavenging potential of this compound.

Table 1: Antioxidant Activity of Structurally Related Hydroxybenzaldehydes Below is a summary of findings for compounds structurally related to this compound.

| Compound | Key Structural Features | Observed Antioxidant Activity (In Vitro) |

| Protocatechuic Aldehyde | 3,4-dihydroxy substitution | High activity in CBA, ABTS, and DPPH assays. researchgate.net |

| Syringaldehyde | 4-hydroxy, 3,5-dimethoxy substitution | Exceptionally high activity in the CBA assay. researchgate.net |

| Vanillin | 4-hydroxy, 3-methoxy substitution | Moderate antioxidant activity. |

| p-Hydroxybenzaldehyde | 4-hydroxy substitution | Negligible activity in CBA and DPPH assays. researchgate.net |

This table is generated based on data from analogous compounds to infer the potential properties of this compound.

Antiproliferative and Cytotoxic Activity Studies (In Vitro Cell Models)

The potential for this compound to exhibit antiproliferative and cytotoxic effects against cancer cells can be inferred from studies on other phenolic and benzaldehyde (B42025) derivatives, which are known to interfere with cancer cell growth and survival. nih.govmdpi.com

While specific data for this compound is unavailable, phenolic compounds in general have been widely studied for their anticancer properties. Phenolic-rich extracts have demonstrated significant antiproliferative activity against colorectal cancer cell lines such as Caco-2 and SW620. nih.gov For example, certain phenolic compounds have been shown to reduce cancer cell growth by over 60% and induce cell cycle perturbations. nih.gov Similarly, metabolites of phenolic compounds produced after colonic fermentation have shown antiproliferative effects in 3D models of colorectal cancer using HT29 cells. mdpi.comnih.gov

The cytotoxic potential of such compounds often stems from their ability to induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing the proliferation of malignant cells. nih.gov Given its phenolic nature, this compound could plausibly exert similar effects, although this requires experimental verification.

Table 2: Antiproliferative Effects of Phenolic Compounds on Colon Cancer Cell Lines The following table presents data on the effects of various phenolic compounds on the viability of colon cancer cells.

| Compound/Extract | Cell Line | Effect |

| Phenolic-rich grape pomace extract | SW620, Caco-2 | Reduced cell growth by >60%; induced S and G2/M phase arrest. nih.gov |

| Fermented Jaboticaba peel phenolics | HT29 (3D model) | Increased antiproliferative effect, associated with specific metabolites. mdpi.comnih.gov |

| Quercetin | T84 | Dose- and time-dependent increase in cell death and apoptosis. |

This table is generated based on data from analogous compounds to infer the potential properties of this compound.

Structure-activity relationship (SAR) studies on analogous compounds provide insights into how the specific structural features of this compound might contribute to its cytotoxic potential. For salicylaldehyde (B1680747) derivatives, cytotoxicity has been shown to be strongly correlated with electronic factors. nih.gov For instance, activity was found to increase when substituents on one part of a molecule were electron-withdrawing, while electron-donating groups were required on another part. nih.gov

In the case of this compound:

The hydroxyl group is often crucial for biological activity.

The aldehyde group can react with biological nucleophiles, potentially contributing to cytotoxicity.

The chloro substituent , being electron-withdrawing and lipophilic, can influence cell membrane permeability and electronic properties, which may enhance or decrease activity.

The methyl group , being electron-donating, can also modulate the electronic environment of the molecule.

The interplay between these groups—the electron-donating methyl, the electron-withdrawing chlorine and aldehyde, and the reactive hydroxyl group—would ultimately define the compound's specific cytotoxic profile.

Modulation of Cellular Pathways and Gene Expression

The biological effects of phenolic compounds are often mediated by their interaction with and modulation of key cellular signaling pathways and gene expression patterns.

Phenolic compounds are known to influence a variety of signal transduction pathways critical for cell survival and proliferation. scienceopen.com Many act as inhibitors of protein kinases, enzymes that play a central role in signaling through phosphorylation. scienceopen.com By inhibiting these kinases, such compounds can disrupt the signaling cascades that drive cancer cell growth. While no studies have directly linked this compound to specific pathways, its structure is consistent with that of other phenolic molecules that exhibit such modulatory effects. It is plausible that it could interfere with pathways involved in apoptosis and cell cycle regulation, a common mechanism for anticancer agents. nih.gov

Substituted benzaldehydes and their derivatives have been shown to regulate the expression of specific genes. For example, certain benzaldehyde Schiff bases were found to modulate the expression of genes associated with metabolism in E. coli and virulence in S. aureus. nih.gov In plant biology, the expression of genes involved in benzaldehyde biosynthesis and transport, such as certain ABC transporter genes, has been analyzed to understand fragrance production. nih.govmdpi.com

These findings suggest that small aromatic aldehydes can influence cellular machinery at the genetic level. Therefore, this compound could potentially alter the expression of genes involved in key cellular processes like stress response, apoptosis (e.g., cyclins, caspases), or antioxidant defense in human cells. However, without direct experimental evidence, these potential effects remain speculative and represent an area for future investigation.

Proposed Mechanisms of Biological Interaction with Molecular Targets (e.g., enzyme or receptor binding)

While direct in vitro studies detailing the specific molecular interactions of this compound are not extensively documented in publicly available research, the biological activities of structurally similar substituted benzaldehydes have been investigated. Based on these studies, several plausible mechanisms of interaction with molecular targets such as enzymes and receptors can be proposed. These hypotheses are formulated on the principles of structure-activity relationships (SAR), where the nature and position of substituents on the benzaldehyde scaffold dictate the compound's biological effect.

The key structural features of this compound—the aldehyde group, the phenolic hydroxyl group, and the halogen (chloro) and methyl substituents on the aromatic ring—are all known to play significant roles in molecular recognition and binding.

Enzyme Inhibition:

A primary proposed mechanism for the biological activity of benzaldehyde derivatives is the inhibition of various enzymes. The aldehyde group is crucial for this activity, often acting as a key interacting moiety within the enzyme's active site. For instance, studies on other benzaldehyde derivatives have shown them to be inhibitors of enzymes like tyrosinase, aldose reductase, and aldehyde dehydrogenases.

Aldehyde Dehydrogenase (ALDH) Inhibition: Certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to some types of cancer. nih.gov Computational docking studies for these analogues suggest that the benzaldehyde core can form specific interactions, such as pi-pi stacking, within the enzyme's active site. nih.gov

Aldose Reductase Inhibition: Various benzaldehyde derivatives have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Molecular docking studies of these compounds have helped to predict their binding modes and affinities within the enzyme's ligand-binding site. dergipark.org.tr

Cholinesterase Inhibition: Analogues of the target compound, specifically benzimidazole-based substituted benzaldehydes, have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. The presence and position of chloro groups on the phenyl ring were found to be significant for the inhibitory potency of these compounds. mdpi.com

The following table summarizes the inhibitory activities of some benzaldehyde derivatives against various enzymes, illustrating the potential mechanisms analogous to those that might be exhibited by this compound.

| Compound/Derivative | Target Enzyme | Activity (IC50) | Source |

| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 | 0.23 µM | nih.gov |

| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 | 1.29 µM | nih.gov |

| 4-Phenyl benzaldehyde | Aldose Reductase | 0.23 µM | dergipark.org.tr |

| 2-Bromobenzaldehyde | Aldose Reductase | 1.37 µM | dergipark.org.tr |

| Benzimidazole-benzaldehyde derivative (Compound 3) | Acetylcholinesterase | 0.050 ± 0.001 µM | mdpi.com |

| Benzimidazole-benzaldehyde derivative (Compound 3) | Butyrylcholinesterase | 0.080 ± 0.001 µM | mdpi.com |

Receptor Binding:

Another potential mechanism of action is the interaction with cellular receptors. The aldehyde functional group is recognized by specific receptors, such as certain odorant receptors in the olfactory system. nih.govacs.org

It has been proposed that for some aldehyde-specific receptors, the activating ligand may not be the aldehyde itself but its hydrated form, the 1,1-geminal-diol. nih.govacs.org This hydration reaction, which occurs in an aqueous environment, changes the geometry and hydrogen-bonding capabilities of the functional group, potentially leading to a better fit within the receptor's binding pocket. nih.govacs.org This suggests that the interaction of this compound with certain receptors could be mediated by its gem-diol form.

Influence of Substituents on Molecular Interactions:

The chloro, hydroxyl, and methyl groups on the aromatic ring of this compound are expected to significantly influence its interaction with molecular targets.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can contribute to the binding affinity and selectivity of the compound for its target protein. acs.org

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, which is a critical feature for interaction with the amino acid residues in a protein's binding site.

Electronic Effects: The combination of these substituents alters the electronic distribution of the benzene (B151609) ring, which can modulate the reactivity of the aldehyde group and the acidity of the hydroxyl group, thereby influencing the binding characteristics. nih.gov

Applications of 3 Chloro 4 Hydroxy 5 Methylbenzaldehyde As a Synthetic Intermediate and Precursor

Medicinal Chemistry Applications

The utility of substituted benzaldehydes as building blocks for pharmacologically active molecules is a well-established principle in medicinal chemistry. The functional groups present in 3-Chloro-4-hydroxy-5-methylbenzaldehyde—a reactive aldehyde, a nucleophilic hydroxyl group, and an aryl chloride suitable for cross-coupling—make it a plausible precursor for various therapeutic agents.

Precursor for Neuroprotective Agents (e.g., against oxidative stress-related conditions)

A comprehensive review of scientific literature does not yield specific examples of this compound being used as a direct precursor for neuroprotective agents. However, the broader class of hydroxybenzaldehyde derivatives has been investigated for such purposes. Research has shown that certain benzaldehyde-containing compounds can exhibit neuroprotective activities by mitigating neuroinflammation and neuronal damage. mdpi.com Hydrazone derivatives of aldehydes are also noted for their neuroprotective properties, which are linked to their ability to sequester reactive aldehydes that contribute to oxidative stress. mdpi.comnorthwestern.edu

Intermediate in Anti-Cancer Compound Development

There are no specific studies detailing the synthesis of anti-cancer compounds directly from this compound. The general strategy in this field often involves using substituted benzaldehydes to synthesize chalcones and other related structures. mdpi.com Chalcones, which are precursors to flavonoids, are a class of compounds extensively investigated for their potential to induce apoptosis in cancer cells. mdpi.com The development of novel anticancer agents often involves the synthesis of heterocyclic compounds, for which substituted aldehydes can serve as key starting materials.

Role in the Synthesis of Immunomodulatory Agents

Detailed research explicitly linking this compound to the synthesis of immunomodulatory agents is not available in current scientific literature.

Utilization in Agrochemical Research and Development

An extensive search of agrochemical research provides no specific instances of this compound being used as an intermediate for pesticides, herbicides, or other agricultural chemicals. Halogenated salicylanilides, a class of compounds with anthelmintic properties, can be synthesized from related halogenated phenols, but direct synthetic routes from this specific benzaldehyde (B42025) are not documented. nih.gov

Contributions to Material Science (e.g., chromophoric properties for dyes)

There is no available research describing the use of this compound in material science or as a chromophoric precursor for dyes. Azo compounds, which are a major class of synthetic dyes, are typically synthesized through the diazotization of an aniline (B41778) followed by coupling with an electron-rich compound like a phenol (B47542). While the phenolic structure of this compound makes it a theoretical coupling partner, no specific dyes derived from it are reported.

Advanced Organic Synthesis: Precursor in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of an aryl chloride moiety in this compound suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tcichemicals.com This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. tcichemicals.comorganic-chemistry.org

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems with specialized ligands have enabled their effective use in Suzuki-Miyaura reactions. organic-chemistry.org However, a review of the chemical literature reveals no specific published examples of this compound being used as an electrophilic partner in a Suzuki-Miyaura or other named cross-coupling reactions.

Environmental Behavior and Biotransformation of 3 Chloro 4 Hydroxy 5 Methylbenzaldehyde

Biodegradation Pathways in Microbial Systems

There is currently a lack of specific research detailing the biodegradation pathways of 3-Chloro-4-hydroxy-5-methylbenzaldehyde in microbial systems, including anaerobic bacterial cultures. Generally, the biodegradation of halogenated aromatic compounds can be a complex process. Under anaerobic conditions, a key initial step is often reductive dehalogenation, where a halogen substituent (in this case, chlorine) is removed from the aromatic ring. This process is typically carried out by specific groups of bacteria that can use these halogenated compounds as electron acceptors in their respiration.

Following dehalogenation, the resulting aromatic ring is more susceptible to cleavage and further degradation by a consortium of microorganisms. However, without specific studies on this compound, it is not possible to definitively outline the enzymatic reactions, the specific microorganisms involved, or the sequence of intermediate compounds that would be formed during its breakdown.

Metabolite Identification and Environmental Fate Assessment

The environmental fate of benzaldehyde (B42025), the parent compound, is influenced by processes like volatilization and biodegradation. However, the presence of chlorine, hydroxyl, and methyl groups on the benzene (B151609) ring of this compound would significantly alter its chemical properties and, therefore, its environmental behavior compared to unsubstituted benzaldehyde. These substitutions can affect water solubility, vapor pressure, and susceptibility to microbial attack. A comprehensive environmental fate assessment would require empirical data from laboratory and field studies, which are not currently available for this specific chemical.

Conclusion and Future Research Perspectives

Synthesis and Characterization Gaps

A notable gap exists in the scientific literature concerning detailed synthetic methodologies and comprehensive characterization of 3-Chloro-4-hydroxy-5-methylbenzaldehyde. vulcanchem.com Current databases provide fundamental properties but lack in-depth studies. vulcanchem.com Future research should focus on:

Developing and Optimizing Synthetic Routes: Exploration of various synthetic pathways to produce this compound with high yield and purity is essential. This could involve modifying existing benzaldehyde (B42025) synthesis methods, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, for this specific substitution pattern. Comparative studies of different catalysts, solvent systems, and reaction conditions are needed to establish the most efficient and scalable methods.

Comprehensive Spectroscopic and Crystallographic Analysis: While basic identifiers are known, a detailed characterization using modern analytical techniques is lacking. vulcanchem.com This includes in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to create a complete and verified dataset. Furthermore, obtaining single-crystal X-ray diffraction data would provide definitive information about its solid-state structure, including bond lengths, angles, and intermolecular interactions.

Advanced Computational Probing of Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the properties of molecules, yet this has been underexplored for this compound. Future computational studies should include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can provide insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. These calculations are crucial for predicting reactivity, stability, and potential sites for chemical modification. For the related compound 3-Chloro-4-hydroxybenzaldehyde, computational studies have been used to investigate internal rotation and assign vibrational spectra, demonstrating the utility of these methods. researchgate.net

Molecular Docking and Simulation: To explore its potential biological activity, molecular docking studies can be performed against various enzyme and receptor targets. This can help identify potential protein-ligand interactions and guide experimental biological screening. For instance, Schiff bases derived from similar aldehydes have been investigated for their anticancer properties through molecular docking. nih.gov

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 107356-10-5 |

| [M+H]⁺ m/z | 171.02074 |

| [M+Na]⁺ m/z | 193.00268 |

| Data sourced from publicly available chemical databases. vulcanchem.com |

Deepening Mechanistic Understanding of Biological Action

There is currently no significant published research on the biological activities of this compound. This is a critical area for future investigation. A systematic screening of its biological profile is necessary, followed by mechanistic studies. Key research directions include:

Screening for Bioactivity: The compound should be tested for a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. Similar structures, such as Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde, have shown promising antimicrobial and DNA cleavage activity. dergipark.org.tr Likewise, related ferrocenyl hydrazone compounds have demonstrated potential anti-tumor and antiviral effects. guidechem.com

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanism of action. For example, if antimicrobial effects are observed, studies could investigate whether the compound disrupts cell membranes, inhibits essential enzymes, or interferes with DNA replication.

Exploration of Novel Synthetic Applications

The utility of this compound as a precursor or intermediate in organic synthesis is a promising but unexplored field. Its multifunctional structure, featuring aldehyde, hydroxyl, chloro, and methyl groups, makes it a versatile building block. Future research should explore its use in:

Synthesis of Schiff Bases and Hydrazones: The aldehyde group can readily react with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. learncbse.in These classes of compounds are known for their diverse biological activities and applications in coordination chemistry.

Multicomponent Reactions: Its use as a substrate in various multicomponent reactions could lead to the efficient synthesis of complex heterocyclic structures, which are often scaffolds for pharmacologically active molecules.

Polymer Chemistry: The phenolic hydroxyl group and the reactive aldehyde could be utilized in the synthesis of novel polymers, such as polyesters or phenolic resins, potentially imbuing them with unique properties due to the chloro and methyl substituents. The related compound, 3-Chloro-4-hydroxybenzaldehyde, serves as an intermediate in synthesizing other complex organic molecules, highlighting the potential for this application. guidechem.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Chloro-4-hydroxy-5-methylbenzaldehyde, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves regioselective chlorination of a substituted benzaldehyde precursor. For example, chlorination of 4-hydroxy-5-methylbenzaldehyde using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (0–25°C) . Purification is achieved via recrystallization from ethanol/water mixtures (1:3 v/v), leveraging its moderate solubility in ethanol (8.45 mg/mL at 25°C) . Purity (>95%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) identifies substituent positions (e.g., δ ~10 ppm for aldehyde proton, δ ~9.5 ppm for phenolic -OH) .

- FT-IR : Confirm functional groups (C=O stretch ~1680 cm⁻¹, O-H stretch ~3200 cm⁻¹) .

- GC-MS : Validate molecular ion peaks (m/z ≈ 184) and fragmentation patterns .

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : The compound is freely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol but poorly soluble in water. For aqueous reactions, use co-solvents like THF/water (4:1) with sonication to enhance dissolution .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the regioselectivity of further functionalization (e.g., nitration, sulfonation)?

- Methodological Answer : The hydroxyl (-OH) group acts as a strong ortho/para-director, while the methyl (-CH₃) and chloro (-Cl) groups exert steric and moderate deactivating effects, respectively. Computational modeling (DFT at B3LYP/6-31G*) predicts preferential nitration at the para position to -OH (C6 position). Experimental validation involves monitoring reaction progress via LC-MS under HNO₃/H₂SO₄ conditions at 0°C .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH) show:

- Acidic conditions (pH <3) : Rapid hydrolysis of the aldehyde group to carboxylic acid.

- Alkaline conditions (pH >10) : Demethylation of the -OCH₃ group (if present) and oxidation of -OH.

- Neutral pH : Stable for >6 months when stored under inert atmosphere (N₂) at -20°C . Monitor degradation via TGA and DSC to identify decomposition thresholds (~150°C) .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes in cross-coupling reactions)?

- Methodological Answer : Contradictions often arise from trace metal impurities or solvent effects. For Suzuki-Miyaura coupling:

- Use rigorously dried solvents (THF over Na/benzophenone).

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields.

- Characterize byproducts via HRMS to identify competing pathways (e.g., protodehalogenation) .

Q. What strategies enhance the compound’s utility in medicinal chemistry (e.g., as a pharmacophore)?

- Methodological Answer :

- Derivatization : Introduce sulfonamide or amide groups at the aldehyde position to improve bioavailability .

- Docking studies : Use AutoDock Vina to assess binding affinity with target enzymes (e.g., tyrosine kinases). The chloro and hydroxy groups enhance hydrophobic and hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.